![molecular formula C24H14Cl2N2O3 B6355073 1-((2,4-Dichlorophenyl)carbonyl)-3-(4-methoxyphenyl)indeno[2,3-d]pyrazol-4-one CAS No. 1023531-96-5](/img/structure/B6355073.png)
1-((2,4-Dichlorophenyl)carbonyl)-3-(4-methoxyphenyl)indeno[2,3-d]pyrazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2,4-Dichlorophenyl)carbonyl)-3-(4-methoxyphenyl)indeno[2,3-d]pyrazol-4-one, or abbreviated as DCPMIP, is a novel compound that has been studied for its potential applications in various scientific fields. DCPMIP has a diverse range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.
Aplicaciones Científicas De Investigación
DCPMIP has been studied for its potential applications in various scientific fields. It has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. In addition, it has been studied for its potential use in the treatment of diseases such as diabetes, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use in the treatment of HIV and other viral infections.
Mecanismo De Acción
The exact mechanism of action of DCPMIP is not yet fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the production of inflammatory mediators, such as cyclooxygenase-2 (COX-2). In addition, it is believed to act by modulating the activity of transcription factors and other proteins involved in the regulation of gene expression.
Biochemical and Physiological Effects
DCPMIP has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. In addition, it has been shown to modulate the activity of enzymes involved in the production of inflammatory mediators, such as cyclooxygenase-2 (COX-2). It has also been found to inhibit the activity of transcription factors and other proteins involved in the regulation of gene expression. Furthermore, it has been found to possess anti-diabetic and anti-viral properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCPMIP has several advantages for lab experiments. First, it is a relatively simple compound to synthesize and is readily available in the market. Second, it is easily soluble in a variety of solvents, making it suitable for use in a wide range of laboratory experiments. Third, it is relatively stable and has a low toxicity profile. However, DCPMIP is also associated with several limitations. For example, it is not as potent as some other compounds, making it less suitable for use in certain experiments. In addition, it has a relatively short shelf life, making it unsuitable for long-term storage.
Direcciones Futuras
DCPMIP has many potential future directions. First, it could be used to develop new drugs to treat various diseases, such as diabetes, Alzheimer's disease, and Parkinson's disease. Second, it could be used to develop new drugs to treat viral infections, such as HIV. Third, it could be used to develop new drugs to treat cancer. Fourth, it could be used to develop new drugs to treat inflammation. Fifth, it could be used to develop new drugs to treat oxidative stress. Sixth, it could be used to develop new drugs to treat neurological disorders. Seventh, it could be used to develop new drugs to treat metabolic disorders. Finally, it could be used to develop new drugs to treat cardiovascular diseases.
Métodos De Síntesis
DCPMIP is a complex compound that is synthesized through a multi-step process. The first step involves the condensation of 2,4-dichlorophenylcarbonyl chloride and 4-methoxyphenylhydrazine to form a hydrazone intermediate. This intermediate is then reacted with indene-2,3-dione, which is then treated with a catalytic amount of sodium borohydride to form the final product, DCPMIP.
Propiedades
IUPAC Name |
1-(2,4-dichlorobenzoyl)-3-(4-methoxyphenyl)indeno[1,2-c]pyrazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14Cl2N2O3/c1-31-15-9-6-13(7-10-15)21-20-22(16-4-2-3-5-17(16)23(20)29)28(27-21)24(30)18-11-8-14(25)12-19(18)26/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIPLTRBVGLYSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C3=C2C(=O)C4=CC=CC=C43)C(=O)C5=C(C=C(C=C5)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2,4-Dichlorophenyl)carbonyl)-3-(4-methoxyphenyl)indeno[2,3-D]pyrazol-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


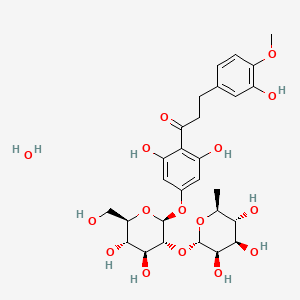

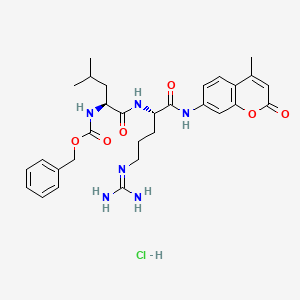

![Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)strontium hydrate [Sr(FOD)2]](/img/structure/B6355021.png)
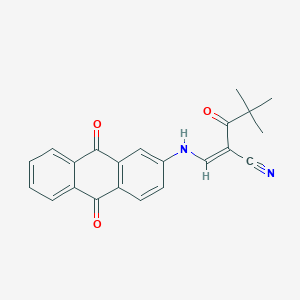
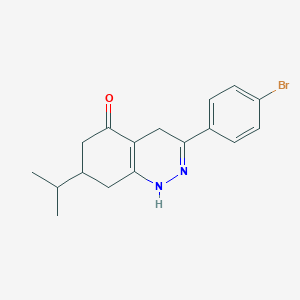

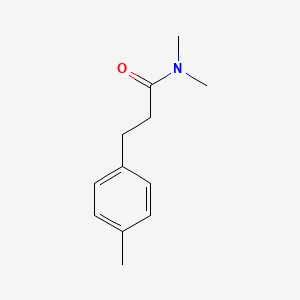
![7-Bromo-4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B6355057.png)
![Imidazo[1,2-a]pyrimidin-6-ylamine dihydrochloride](/img/structure/B6355075.png)

![6-[2-(2,6-Dimethyl-pyridin-3-yl)-2-hydroxy-ethyl]-2-methyl-pyridine-3-carbaldehyde](/img/structure/B6355087.png)